The synthesis of terbufos-oxon-sulfoxide typically involves the oxidation of terbufos, which can be achieved through several methods. One common approach includes:
The precise parameters can vary based on the desired yield and purity of the product.
The molecular structure of terbufos-oxon-sulfoxide is defined by its unique arrangement of atoms, which includes:
The structural representation can be summarized using SMILES notation: CCOP(=O)(OCC)SCS(=O)C(C)(C)C, which indicates the connectivity of atoms in the molecule.
Terbufos-oxon-sulfoxide participates in various chemical reactions, primarily involving hydrolysis and further oxidation processes:
These reactions are critical for understanding both its environmental fate and potential toxicological impacts.
The mechanism of action of terbufos-oxon-sulfoxide primarily revolves around its interaction with acetylcholinesterase enzymes:
Understanding this mechanism is essential for assessing risks associated with exposure to this compound.
Terbufos-oxon-sulfoxide exhibits several notable physical and chemical properties:
| Property | Value |
|---|---|
| Appearance | Clear liquid |
| Color | Colorless |
| Odor | Ether-like |
| Melting Point | -48 °C |
| Boiling Point | 81 - 82 °C |
| Flash Point | 2 °C (closed cup) |
| Vapor Pressure | 73.18 hPa at 15 °C |
| Water Solubility | Completely soluble |
| Partition Coefficient | log Pow = -0.54 |
| Relative Density | 0.786 g/mL at 25 °C |
These properties indicate that terbufos-oxon-sulfoxide is volatile and hydrophilic, influencing its behavior in environmental systems and biological contexts.
Terbufos-oxon-sulfoxide finds applications primarily in research settings:
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 102680-35-3
CAS No.: